molecular formula C24H16ClNO4 B393357 [2-[(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzoate

[2-[(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzoate

Cat. No.: B393357
M. Wt: 417.8g/mol
InChI Key: MWKJCYNLOKYNMF-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzoate is a complex organic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzoate typically involves multi-step organic reactions. One common method includes:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Esterification: The ester functional group can be introduced by reacting 4-chloro-benzoic acid with an alcohol in the presence of a catalyst such as sulfuric acid or using a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring or the tolyl group.

    Reduction: Reduction reactions may target the ester group or the oxazole ring.

    Substitution: The chloro group on the benzoic acid moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of oxazole compounds are often studied for their potential as antimicrobial, antifungal, and anticancer agents. The specific biological activity of [2-[(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzoate would require further investigation.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the oxazole ring is particularly interesting as it is a common motif in many bioactive molecules.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with various molecular targets such as enzymes or receptors. The oxazole ring could play a crucial role in binding to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-benzoic acid derivatives: These compounds share the chloro-benzoic acid moiety and may have similar chemical properties.

    Oxazole derivatives: Compounds with the oxazole ring are structurally related and may exhibit similar biological activities.

Uniqueness

What sets [2-[(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzoate apart is the combination of the chloro-benzoic acid and oxazole moieties, which could confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C24H16ClNO4

Molecular Weight

417.8g/mol

IUPAC Name

[2-[(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C24H16ClNO4/c1-15-6-8-16(9-7-15)22-26-20(24(28)30-22)14-18-4-2-3-5-21(18)29-23(27)17-10-12-19(25)13-11-17/h2-14H,1H3/b20-14-

InChI Key

MWKJCYNLOKYNMF-ZHZULCJRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl)/C(=O)O2

SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl)C(=O)O2

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl)C(=O)O2

Origin of Product

United States

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